
Methyl 5-(1-adamantyl)-2-furoate
Descripción general
Descripción
Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
Adamantane and its derivatives can be synthesized through various methods. For instance, polymers carrying adamantyl substituents in their side chains can be synthesized via step-growth and chain-growth polymerizations .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Adamantane derivatives have been synthesized via various reactions. For example, the introduction of the bulky adamantyl groups increased the polymerization rate and the molecular weight of the resulting polymer, compared with those for other alkyl methacrylates .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .
Aplicaciones Científicas De Investigación
Catalytic Arylation
Methyl 5-(1-adamantyl)-2-furoate has been studied for its potential in palladium-catalyzed direct arylation. Fu and Doucet (2011) found that the compound could be used to regioselectively synthesize 5-arylfurans without decarboxylation. This research highlights the compound's utility as an alternative substrate for the synthesis of mono- or poly-arylated furans (Fu & Doucet, 2011).
Antimicrobial and Anti-inflammatory Activity
Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and evaluated their antimicrobial and anti-inflammatory activities. The compounds displayed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria and pathogenic fungus Candida albicans. Additionally, some derivatives showed significant anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Synthesis of Derivatives
Kuticheva, Pevzner, and Petrov (2015) described the synthesis of methyl 5-acetyl-2-furoate, showcasing the compound's potential for creating various derivatives. This research is significant in exploring the synthesis pathways and potential applications of such derivatives (Kuticheva et al., 2015).
Biomass Transformation
Arias, Climent, Corma, and Iborra (2016) developed a catalytic process to produce alkyl 5-benzyl-2-furoates using this compound as an intermediate. This research has implications for sustainable biomass transformation and the synthesis of fine chemicals (Arias et al., 2016).
Oxidative Esterification
Deng, Song, Cui, Du, and Fu (2014) explored the oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural to prepare corresponding esters using Cox Oy -N@C catalysts. They achieved high yield and selectivity of FDCAM and methyl 2-furoate, demonstrating the compound's potential in green chemistry applications (Deng et al., 2014).
Mecanismo De Acción
Target of Action
Methyl 5-(1-adamantyl)-2-furoate is a derivative of adamantane, a class of compounds known for their wide range of biological activities . The primary targets of adamantane derivatives are often membrane proteins, such as the M2 protein of the influenza A virus . .
Mode of Action
Adamantane derivatives often interact with their targets by integrating into the lipid bilayer of cell membranes, disrupting normal function . This interaction can lead to changes in cellular processes, such as viral replication in the case of antiviral adamantanes .
Biochemical Pathways
Adamantane derivatives are known to affect various biochemical pathways depending on their specific targets . For example, antiviral adamantanes can inhibit the replication of influenza A virus by blocking the M2 proton channel .
Pharmacokinetics
Adamantane derivatives are generally known for their high lipophilicity, which can enhance their bioavailability . For example, amantadine, an adamantane derivative, has a bioavailability of 86–90% and is mainly excreted unchanged in urine .
Result of Action
The effects of adamantane derivatives can vary widely depending on their specific targets and modes of action .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with targets and its stability . .
Safety and Hazards
Direcciones Futuras
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
methyl 5-(1-adamantyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-18-15(17)13-2-3-14(19-13)16-7-10-4-11(8-16)6-12(5-10)9-16/h2-3,10-12H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGPLXNUDHCWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

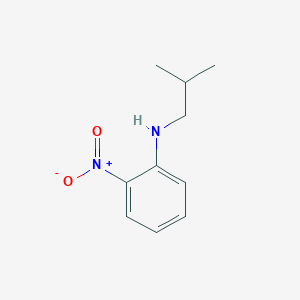
![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
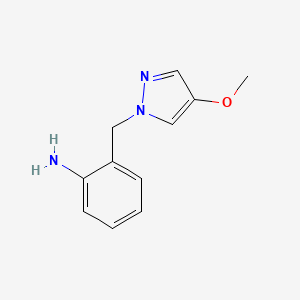

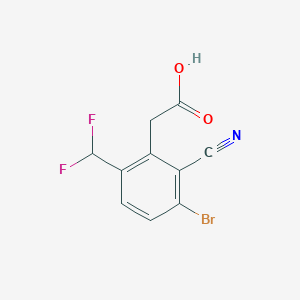
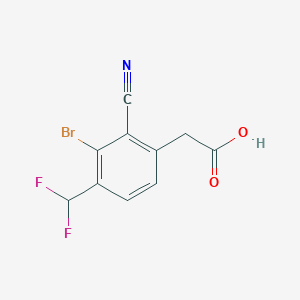
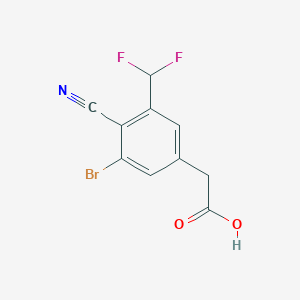
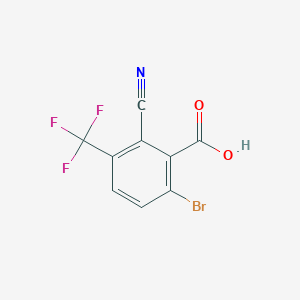
![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
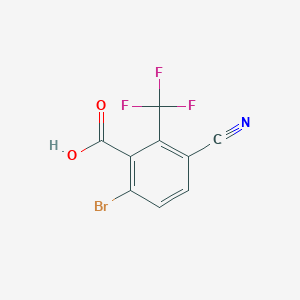
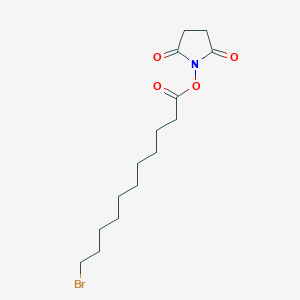

![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)